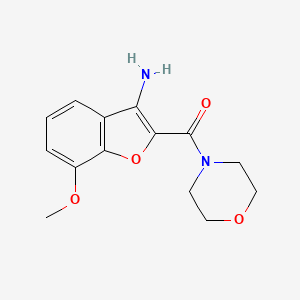

(3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone

Description

Properties

IUPAC Name |

(3-amino-7-methoxy-1-benzofuran-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-18-10-4-2-3-9-11(15)13(20-12(9)10)14(17)16-5-7-19-8-6-16/h2-4H,5-8,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFIZSPNRGFGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2N)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

Methoxylation: The methoxy group is typically introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of (3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Structure

The structure of (3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone can be represented as follows:

This compound features a benzofuran core with an amino group and a methoxy substituent, along with a morpholino group that enhances its chemical reactivity and biological activity.

Properties

- Molecular Weight : Approximately 248.28 g/mol

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

- Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.

Medicinal Chemistry

Anticancer Activity : Research has shown that compounds similar to (3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone exhibit significant anticancer properties. For instance, studies have indicated that benzofuran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In particular, the morpholino group may enhance cellular uptake and target specificity, leading to improved therapeutic outcomes in cancer treatment.

Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent. Analogous compounds have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Biological Research

Protein Disulfide Isomerase Inhibition : Recent studies have identified the potential of benzofuran derivatives as inhibitors of protein disulfide isomerase (PDI), a critical enzyme involved in protein folding and maturation. Inhibiting PDI can lead to increased apoptosis in cancer cells, making this pathway a target for therapeutic intervention .

Materials Science

Polymer Development : The unique chemical properties of (3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone allow it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Case Study 1: Anticancer Efficacy

A study investigated the effects of (3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone on human glioblastoma cells. The compound was found to induce significant cytotoxicity with an IC50 value of 5 μM after 48 hours of exposure. Mechanistic studies indicated that the compound triggers apoptosis through the activation of caspase pathways.

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 5 | Glioblastoma | Apoptosis via caspases |

| Control | >50 | Glioblastoma | No effect |

Case Study 2: Antimicrobial Activity

In another study, (3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone was tested against various bacterial strains. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 10 μg/mL against E. coli.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 20 |

Mechanism of Action

The mechanism of action of (3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzofuran Derivatives

(3-Amino-4-bromo-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone ()

- Molecular Formula: C₁₆H₁₁BrClNO₃

- Molecular Weight : 380.62 g/mol

- Key Differences: Substitution: Bromine at the 4-position and a 4-chlorophenyl group instead of morpholino. Electronic Effects: The electron-withdrawing bromine and chlorine atoms reduce electron density on the benzofuran ring compared to the amino group in the target compound. Potential Reactivity: Bromine offers a site for further functionalization (e.g., cross-coupling reactions), which is absent in the morpholino-containing analog .

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2,6-dimethylmorpholino)ethanone ()

- Molecular Formula: C₁₉H₂₅NO₄

- Molecular Weight : 331.41 g/mol

- Key Differences: Core Structure: Dihydrobenzofuran (saturated ring) vs. aromatic benzofuran. Substituents: A dimethylmorpholino group and an ether-linked side chain. Implications: The saturated ring may enhance metabolic stability, while the ether linkage could alter solubility .

Morpholino Methanone Derivatives with Aromatic/Heteroaromatic Rings

(2,6-Dichloropyridin-3-yl)(morpholino)methanone ()

- Molecular Formula : C₁₀H₁₀Cl₂N₂O₂

- Molecular Weight : 261.10 g/mol

- Key Differences :

(4-Aminophenyl)(morpholino)methanone ()

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 206.24 g/mol

- Key Differences: Aromatic System: Simple phenyl ring vs. benzofuran. Substituents: Amino group at the para position.

Halogen-Substituted Morpholino Methanones

(3-Bromo-2-fluorophenyl)(morpholino)methanone ()

- Molecular Formula: C₁₁H₁₀BrFNO₂

- Molecular Weight : 294.11 g/mol

- Key Differences :

(4-Bromo-2,6-difluorophenyl)(morpholino)methanone ()

- Molecular Formula: C₁₁H₁₀BrF₂NO₂

- Molecular Weight : 306.10 g/mol

- Key Differences :

(4-((5-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone ()

- Molecular Formula : C₂₀H₂₂ClN₇O₂

- Molecular Weight : 440.89 g/mol

- Key Differences: Core Structure: Pyrrolo[2,3-d]pyrimidine (a bicyclic heteroaromatic system) linked to a morpholino methanone. Biological Relevance: Documented as a LRRK2 kinase inhibitor, highlighting the role of morpholino methanones in targeting enzymatic activity. The target compound’s benzofuran core may offer distinct binding interactions compared to this pyrrolopyrimidine derivative .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility: The morpholino methanone group is a versatile scaffold compatible with diverse aromatic and heteroaromatic systems, enabling tailored electronic and steric properties.

- Substituent Effects: Halogens (Br, F) enhance lipophilicity and provide sites for further modification, while amino groups improve hydrogen-bonding capacity.

Biological Activity

(3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone is a compound that has garnered interest in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzofuran core with an amino group and a morpholino substituent. The synthesis typically involves several steps:

- Formation of the Benzofuran Core : Cyclization of a 2-hydroxybenzaldehyde derivative.

- Introduction of the Amino Group : Via nucleophilic substitution.

- Methoxylation : Using methylating agents like dimethyl sulfate.

- Attachment of the Morpholino Group : Through nucleophilic substitution with morpholine.

Antimicrobial Activity

Research indicates that (3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for infections.

- Case Study : A study evaluated the compound's activity against resistant strains of bacteria, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It appears to inhibit tumor growth and induce apoptosis in cancer cell lines.

- Mechanism of Action : The mechanism may involve inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. In vivo studies have shown that treatment with this compound resulted in reduced tumor size and metastasis in animal models .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, (3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone has shown anti-inflammatory effects. It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Research Findings : Experimental models indicated that the compound significantly lowered inflammation markers in induced inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of (3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone | Benzofuran with phenyl group | Moderate anticancer activity |

| (3-Amino-7-methoxybenzofuran-2-yl)(piperidino)methanone | Benzofuran with piperidino group | Enhanced antimicrobial effects |

The morpholino group in the target compound contributes to its distinct biological profile, enhancing its solubility and cellular uptake compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated benzofuran precursors (e.g., bromo- or nitro-substituted derivatives) coupled with morpholine via nucleophilic acyl substitution. Key steps include:

-

Condensation reactions : Use of anhydrous solvents (e.g., acetone, THF) and bases like KCO to facilitate coupling .

-

Purification : Column chromatography or crystallization from polar aprotic solvents (e.g., dichloromethane/water mixtures) to isolate the product .

-

Critical Parameters : Reaction temperature (reflux at 60–80°C), stoichiometric ratios of reagents, and inert atmosphere (N) to prevent oxidation .

Reaction Step Conditions Yield Optimization Precursor synthesis KCO, dry acetone, reflux Excess base (2–3 eq.) Morpholine coupling Dichloromethane, room temperature Slow addition of morpholine

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the benzofuran and morpholine moieties. Aromatic protons appear at δ 6.5–8.0 ppm, while morpholine protons resonate at δ 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 345.12) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with amino groups) .

Q. What preliminary biological screening approaches are recommended to assess the bioactivity of this compound?

- Methodological Answer :

- In vitro assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assays. IC values <10 µM suggest therapeutic potential .

- Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis protocols to mitigate side reactions and improve scalability?

- Methodological Answer :

-

Side reaction mitigation : Use scavenger resins (e.g., QuadraSil™) to remove unreacted acyl chlorides .

-

Scalability : Replace batch reactors with flow chemistry setups for precise temperature control and reduced reaction times .

-

Byproduct analysis : LC-MS monitoring to identify and quantify impurities (e.g., dehalogenated byproducts) .

Optimization Parameter Strategy Evidence Solvent choice THF > DMF for higher yields Catalysts Piperidine (0.02 mmol) in reflux

Q. What strategies are employed to address discrepancies in reported biological activity data across different experimental models?

- Methodological Answer :

- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests to cross-validate activity .

- Matrix stabilization : For in vitro studies, use continuous cooling (4°C) to prevent organic compound degradation during prolonged experiments .

- Dose-response curves : Generate EC values across multiple cell lines to account for model-specific variability .

Q. What computational or experimental methods are used to elucidate the interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with kinase domains (e.g., EGFR) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target proteins .

- Metabolomics : LC-MS/MS to track downstream metabolic changes in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.